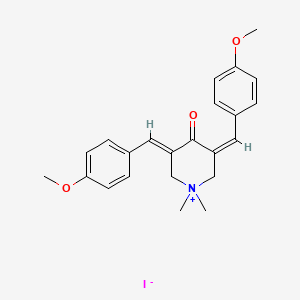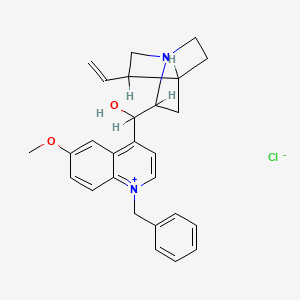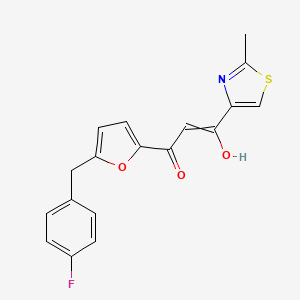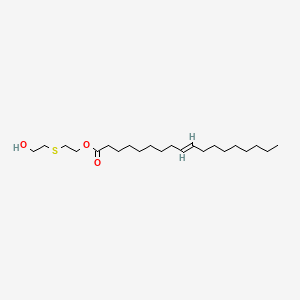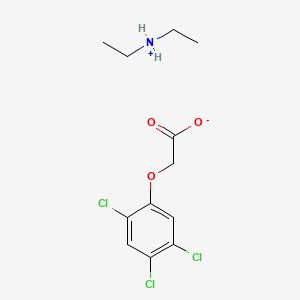
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine typically involves the reaction of beta-alanine with 2-hydroxyethyl and 2-hydroxytetradecyl groups. The reaction conditions may include:
Solvents: Common solvents such as ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with other compounds to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Influencing metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N-(2-hydroxydecyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)beta-alanine
- N-(2-Hydroxyethyl)-N-(2-hydroxyhexyl)beta-alanine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxytetradecyl)beta-alanine: is unique due to its specific hydroxyethyl and hydroxytetradecyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
70521-71-0 |
|---|---|
Molecular Formula |
C19H39NO4 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-[2-hydroxyethyl(2-hydroxytetradecyl)amino]propanoic acid |
InChI |
InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18(22)17-20(15-16-21)14-13-19(23)24/h18,21-22H,2-17H2,1H3,(H,23,24) |
InChI Key |
UNQIFGWGEAIJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
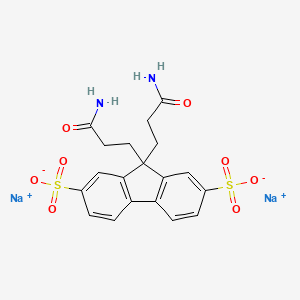

![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

